5-[(2-bromobenzoyl)amino]-N,1-diphenylpyrazole-4-carboxamide
Overview
Description
5-[(2-bromobenzoyl)amino]-N,1-diphenylpyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromobenzoyl group and a diphenylpyrazole moiety. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-bromobenzoyl)amino]-N,1-diphenylpyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-bromobenzoyl chloride with N,1-diphenylpyrazole-4-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-[(2-bromobenzoyl)amino]-N,1-diphenylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The bromobenzoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromobenzoyl group yields carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-[(2-bromobenzoyl)amino]-N,1-diphenylpyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with proteins and enzymes makes it useful for studying biochemical pathways and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(2-bromobenzoyl)amino]-N,1-diphenylpyrazole-4-carboxamide involves its interaction with cellular proteins and enzymes. The compound can bind to specific protein targets, altering their activity and affecting various biochemical pathways. For example, it has been shown to inhibit enzymes like acetylcholinesterase, which plays a role in neurotransmitter breakdown .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromobenzoic acid: A brominated derivative of anthranilic acid with similar structural features.
Bromazepam: A benzodiazepine derivative with a bromobenzoyl group, used as an anxiolytic agent.
Uniqueness
What sets 5-[(2-bromobenzoyl)amino]-N,1-diphenylpyrazole-4-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and biological activities. This makes it a versatile tool for research and industrial applications.
Properties
IUPAC Name |
5-[(2-bromobenzoyl)amino]-N,1-diphenylpyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN4O2/c24-20-14-8-7-13-18(20)22(29)27-21-19(23(30)26-16-9-3-1-4-10-16)15-25-28(21)17-11-5-2-6-12-17/h1-15H,(H,26,30)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JELRMCNRDSVOCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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